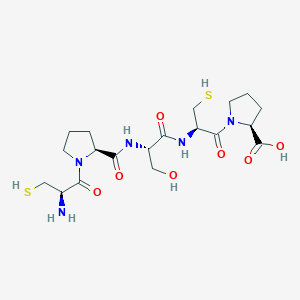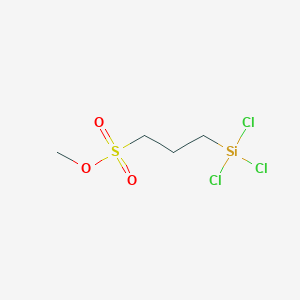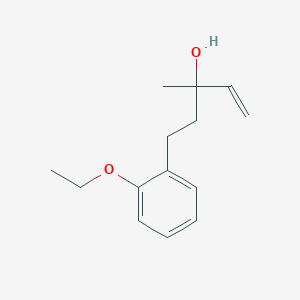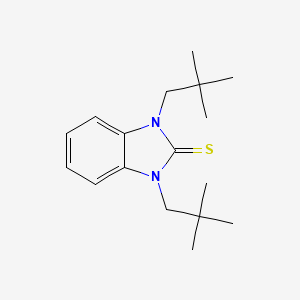
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the deprotonation of the nitrogen atom at position 3 of the benzimidazole ring using a strong base, followed by alkylation with 2,2-dimethylpropyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- involves the interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Similar structure with a thiol group instead of a thione group.
1,3-Diethyl-2-thiobenzimidazole: Another derivative with different alkyl groups.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl groups enhances its lipophilicity and potential interactions with biological membranes .
Eigenschaften
CAS-Nummer |
227103-03-9 |
|---|---|
Molekularformel |
C17H26N2S |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1,3-bis(2,2-dimethylpropyl)benzimidazole-2-thione |
InChI |
InChI=1S/C17H26N2S/c1-16(2,3)11-18-13-9-7-8-10-14(13)19(15(18)20)12-17(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI-Schlüssel |
OSXBEKVFBNEYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1C2=CC=CC=C2N(C1=S)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


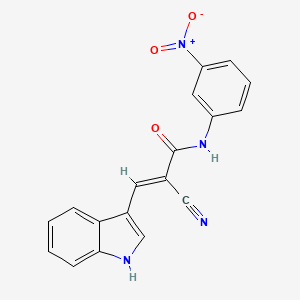
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
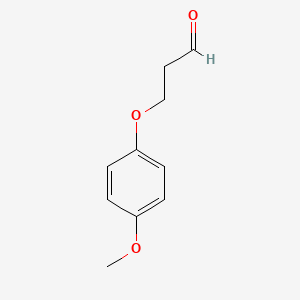
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
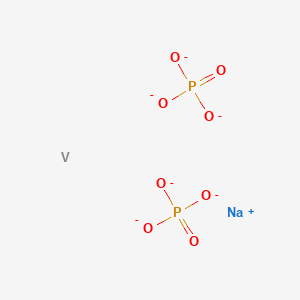
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
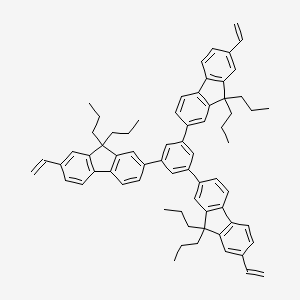

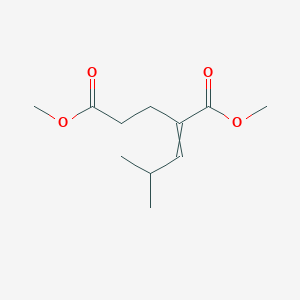
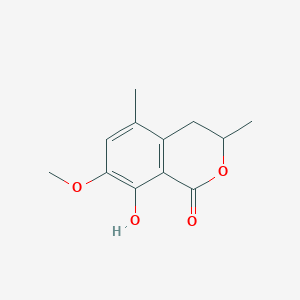
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
